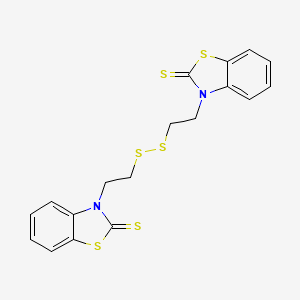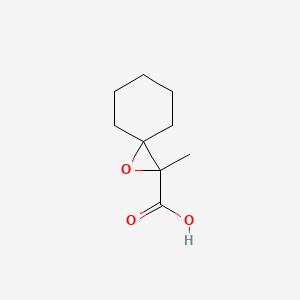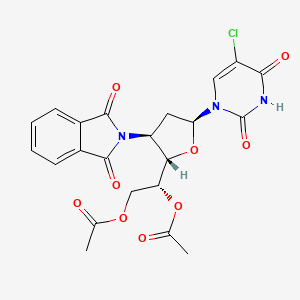
2,2-Dimethyl-1-propanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-1-propanesulfonic acid is an organic compound with the molecular formula C5H12O3S. It is a sulfonic acid derivative characterized by the presence of a sulfonic acid group attached to a 2,2-dimethylpropane backbone. This compound is known for its high solubility in water and its ability to form strong acids.
准备方法
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-1-propanesulfonic acid can be synthesized through various methods. One common method involves the reaction of isobutylene with sulfur trioxide, followed by hydrolysis to yield the sulfonic acid. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production. The final product is usually purified through crystallization or distillation techniques.
化学反应分析
Types of Reactions
2,2-Dimethyl-1-propanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfides or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonates and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2,2-Dimethyl-1-propanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a buffer in biochemical assays.
Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.
作用机制
The mechanism of action of 2,2-Dimethyl-1-propanesulfonic acid involves its ability to donate protons due to the presence of the sulfonic acid group. This property makes it a strong acid and an effective catalyst in various chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating various organic transformations.
相似化合物的比较
Similar Compounds
2-Acrylamido-2-methyl-1-propanesulfonic acid: Known for its use in polymer synthesis and water treatment applications.
2,3-Dimercapto-1-propanesulfonic acid: Used as a chelating agent in the treatment of heavy metal poisoning.
Uniqueness
2,2-Dimethyl-1-propanesulfonic acid is unique due to its high solubility in water and its strong acidic nature. These properties make it particularly useful in applications requiring strong acids and high solubility, such as in catalysis and industrial processes.
属性
CAS 编号 |
5455-58-3 |
|---|---|
分子式 |
C5H12O3S |
分子量 |
152.21 g/mol |
IUPAC 名称 |
2,2-dimethylpropane-1-sulfonic acid |
InChI |
InChI=1S/C5H12O3S/c1-5(2,3)4-9(6,7)8/h4H2,1-3H3,(H,6,7,8) |
InChI 键 |
OZARAEFTGONNJV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



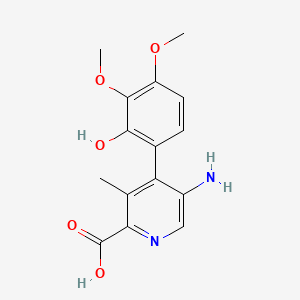

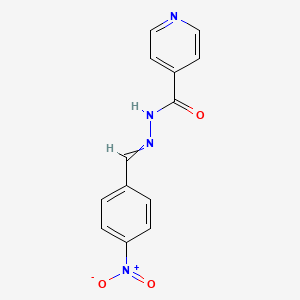
![Benzoic acid, 4-[1-[[[2-chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B12788162.png)



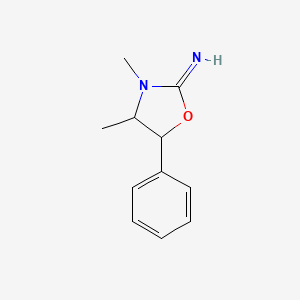
![[2,2-Dimethyl-5-(2-sulfinyl-1,3-dithiolan-4-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12788201.png)

